

In-Depth Technical Guide: LY2365109 Hydrochloride

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Compound of Interest

Compound Name: LY2365109 hydrochloride

Cat. No.: B608712

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This technical guide provides a comprehensive overview of **LY2365109 hydrochloride**, a potent and selective inhibitor of the glycine transporter 1 (GlyT1). This document is intended for researchers, scientists, and drug development professionals interested in the neuropharmacology and therapeutic potential of this compound.

Core Compound Properties

LY2365109 hydrochloride is a well-characterized molecule with specific physicochemical properties crucial for its application in research and development.

Property	Value	Citation(s)
Molecular Weight	421.91 g/mol	[1]
Chemical Formula	C ₂₂ H ₂₇ NO ₅ · HCl	[1]
CAS Number	1779796-27-8	[1]
Purity	≥98% (HPLC)	
Appearance	White to off-white solid	[2]

Biological Activity and Mechanism of Action

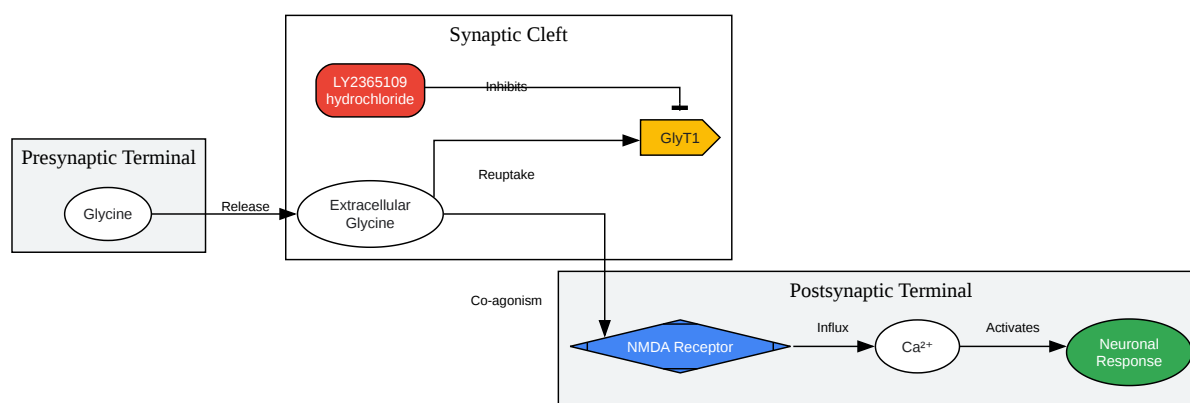
LY2365109 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[3] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its

extracellular concentration.[4] By inhibiting GlyT1, LY2365109 increases the concentration of glycine in the synapse.[3] This elevation of extracellular glycine enhances the activity of N-methyl-D-aspartate (NMDA) receptors, as glycine acts as a mandatory co-agonist at these receptors.[4] The potentiation of NMDA receptor signaling is a key aspect of the pharmacological effects of LY2365109.[5][6]

The selectivity of LY2365109 for GlyT1 over the glycine transporter 2 (GlyT2) is a critical feature, minimizing off-target effects related to inhibitory glycinergic neurotransmission.[1]

Signaling Pathway

The mechanism of action of **LY2365109 hydrochloride** primarily involves the modulation of glutamatergic neurotransmission through the inhibition of GlyT1. The following diagram illustrates this signaling pathway.



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Mechanism of **LY2365109 hydrochloride** via GlyT1 inhibition.

Quantitative Biological Data

The inhibitory potency and selectivity of **LY2365109 hydrochloride** have been quantified in various assays.

Parameter	Target	Value	Species/Cell Line	Citation(s)
IC ₅₀	hGlyT1a	15.8 nM	Cells over-expressing hGlyT1a	[2][7]
IC ₅₀	GlyT2	> 30,000 nM	Not specified	[1]

Experimental Protocols

In Vitro Glycine Uptake Assay (General Protocol)

While a specific detailed protocol for LY2365109 is not publicly available, a general procedure for assessing GlyT1 inhibitor activity is as follows:

- **Cell Culture:** Human embryonic kidney (HEK293) cells stably transfected with the human GlyT1a transporter are cultured under standard conditions.
- **Assay Preparation:** Cells are harvested and seeded into 96-well plates. After reaching a suitable confluency, the culture medium is removed, and the cells are washed with a buffer solution.
- **Inhibitor Incubation:** Cells are pre-incubated with varying concentrations of **LY2365109 hydrochloride** for a specified period.
- **Glycine Uptake:** A solution containing a known concentration of radiolabeled glycine (e.g., [³H]glycine) is added to each well, and the plate is incubated to allow for glycine uptake.
- **Termination and Lysis:** The uptake process is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
- **Quantification:** The amount of radiolabeled glycine taken up by the cells is quantified using a scintillation counter.

- **Data Analysis:** The IC_{50} value, the concentration of the inhibitor that causes 50% inhibition of glycine uptake, is calculated by fitting the data to a dose-response curve.

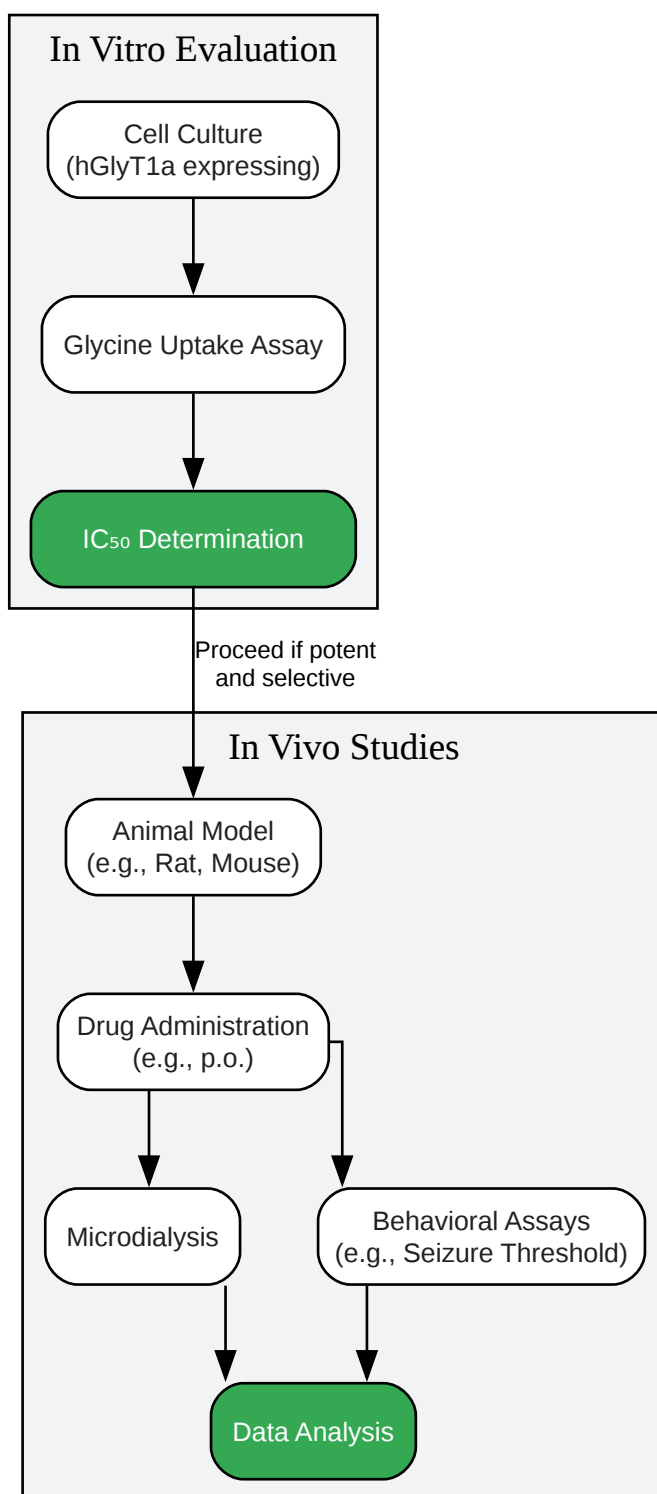
In Vivo Microdialysis in Rats

This protocol is based on studies investigating the effect of LY2365109 on neurotransmitter levels in the brain.[\[5\]](#)[\[6\]](#)

- **Animal Model:** Male Sprague-Dawley rats are used.[\[2\]](#)
- **Surgical Implantation:** Microdialysis probes are stereotactically implanted into specific brain regions of interest, such as the prefrontal cortex and cerebellum.
- **Acclimation:** Animals are allowed to recover from surgery for a defined period.
- **Drug Administration:** **LY2365109 hydrochloride** is administered, typically orally (p.o.), at various doses (e.g., 0.3-30 mg/kg).[\[2\]](#)
- **Microdialysis Sampling:** Artificial cerebrospinal fluid (aCSF) is perfused through the microdialysis probe at a constant flow rate. Dialysate samples are collected at regular intervals before and after drug administration.
- **Neurochemical Analysis:** The concentration of glycine and other neurotransmitters in the dialysate samples is determined using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[\[6\]](#)
- **Data Analysis:** Changes in neurotransmitter levels from baseline are calculated and compared across different dose groups.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating a GlyT1 inhibitor like **LY2365109 hydrochloride**.



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General workflow for the evaluation of **LY2365109 hydrochloride**.

Solubility and Formulation

Proper dissolution of **LY2365109 hydrochloride** is critical for experimental success.

Solvent	Maximum Concentration	Citation(s)
DMSO	100 mM	[1]
Ethanol	50 mM	[1]

For in vivo studies, various formulations can be prepared. For example, a solution for oral administration can be made using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is recommended to prepare fresh solutions for in vivo experiments on the day of use.[2]

Therapeutic Potential

LY2365109 has been investigated for its potential therapeutic applications in central nervous system disorders associated with hypoglutamatergic function.[5] Its ability to increase seizure thresholds in mice suggests its potential as an anticonvulsant.[3][6] The primary rationale for developing GlyT1 inhibitors has been for the treatment of schizophrenia.[4][5]

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